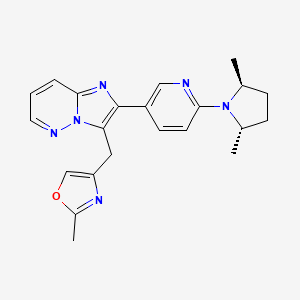

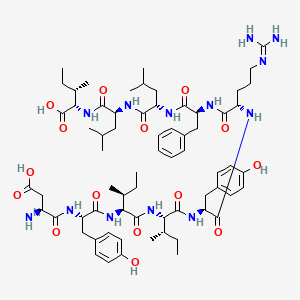

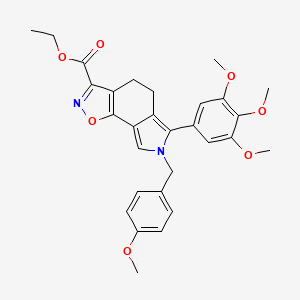

![molecular formula C20H21N5O B12394711 3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)

3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CpCDPK1/TgCDPK1-IN-2 is a dual inhibitor of calcium-dependent protein kinase 1 from Cryptosporidium parvum and Toxoplasma gondii. This compound has shown significant potential in the study of diseases associated with infections by apicomplexan protozoa, such as toxoplasmosis and cryptosporidiosis .

Preparation Methods

The synthesis of CpCDPK1/TgCDPK1-IN-2 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

These services ensure the compound is produced under stringent quality control measures to meet research-grade standards .

Chemical Reactions Analysis

CpCDPK1/TgCDPK1-IN-2 primarily undergoes substitution reactions due to the presence of reactive functional groups. Common reagents used in these reactions include nucleophiles such as amines and thiols. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH to facilitate the substitution process. The major products formed from these reactions are derivatives with modified inhibitory properties .

Scientific Research Applications

CpCDPK1/TgCDPK1-IN-2 is extensively used in scientific research to study the mechanisms of apicomplexan protozoa infections. In chemistry, it serves as a model compound for developing new inhibitors targeting calcium-dependent protein kinases. In biology and medicine, it is used to investigate the life cycle of pathogens like Toxoplasma gondii and Cryptosporidium parvum, providing insights into potential therapeutic targets for treating related diseases .

Mechanism of Action

CpCDPK1/TgCDPK1-IN-2 exerts its effects by inhibiting the activity of calcium-dependent protein kinase 1 in Cryptosporidium parvum and Toxoplasma gondii. The inhibition occurs through binding to the active site of the enzyme, preventing the phosphorylation of downstream targets. This disruption in the signaling pathway leads to impaired cellular functions and ultimately inhibits the growth and proliferation of the protozoa .

Comparison with Similar Compounds

CpCDPK1/TgCDPK1-IN-2 is unique due to its dual inhibitory activity against both Cryptosporidium parvum and Toxoplasma gondii calcium-dependent protein kinase 1. Similar compounds include other calcium-dependent protein kinase inhibitors such as Compound 7r and MBP146-78. CpCDPK1/TgCDPK1-IN-2 stands out for its high specificity and potency, with IC50 values of 12 and 5 nanomolar for Cryptosporidium parvum and Toxoplasma gondii, respectively .

Properties

Molecular Formula |

C20H21N5O |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

3-(6-ethoxynaphthalen-2-yl)-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |

InChI |

InChI=1S/C20H21N5O/c1-4-26-16-8-7-13-9-15(6-5-14(13)10-16)18-17-19(21)22-11-23-20(17)25(24-18)12(2)3/h5-12H,4H2,1-3H3,(H2,21,22,23) |

InChI Key |

MJOCJDMQRCJQJF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C=C2)C3=NN(C4=NC=NC(=C34)N)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

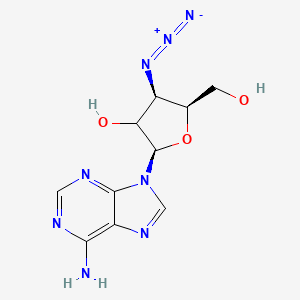

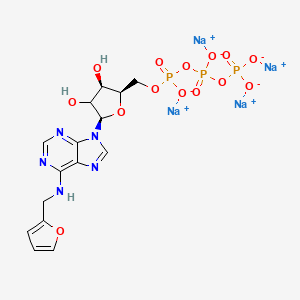

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12394650.png)

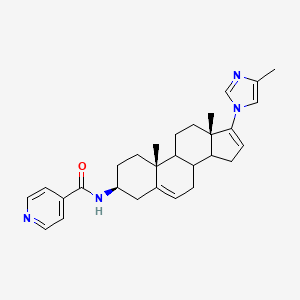

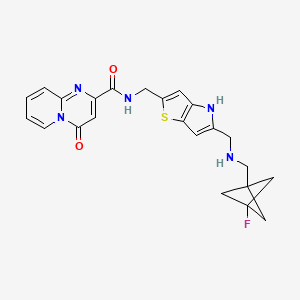

![Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-](/img/structure/B12394670.png)